molecular formula C13H19N3O5 B3053883 Benzenemethanol, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl- CAS No. 56750-76-6

Benzenemethanol, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl-

Cat. No. B3053883
CAS RN: 56750-76-6
M. Wt: 297.31 g/mol
InChI Key: JXPNNQHCFMKVHK-UHFFFAOYSA-N
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Description

This compound appears to be a derivative of benzenemethanol, which is also known as phenylmethanol or benzyl alcohol. It has additional functional groups attached to the benzene ring, including nitro groups (-NO2), a methyl group (-CH3), and an amino group (-NH2) attached to an ethylpropyl chain. These groups could potentially give the compound unique chemical properties.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with benzenemethanol as the base molecule. Nitration reactions could introduce the nitro groups, while Friedel-Crafts alkylation could attach the ethylpropyl chain. The amino group could be added through a nucleophilic substitution reaction.



Molecular Structure Analysis

The presence of nitro groups and an amino group in the molecule suggests that it could exhibit both electrophilic and nucleophilic behavior. The nitro groups are electron-withdrawing, which means they pull electron density away from the benzene ring and make it more susceptible to electrophilic attack. On the other hand, the amino group is electron-donating and could make the molecule act as a nucleophile.



Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the nitro and amino groups. Nitro groups are typically reduced to amines in the presence of a reducing agent like hydrogen gas with a metal catalyst. The amino group could undergo various reactions, such as acylation or alkylation.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the positions of the nitro and amino groups on the benzene ring, the length of the ethylpropyl chain, and the presence of any other functional groups.


Scientific Research Applications

  • 4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine

    • Field : Chemistry of Heterocyclic Compounds
    • Application : This compound is used in the synthesis and characterization of polynitrogen heterocycles, which are the basis for the design of new, safe, and environmentally benign energetic materials .
    • Method : The synthesis involves a method developed for the synthesis of 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine and its nitration was studied .
    • Results : Nitro derivatives of pyrazole have been recognized as desirable templates for the creation of promising energetic compounds due to the suitable combination of high energy content, sensitivity, and thermal stability .
  • 3,5-Bis(3,4-diamino-1,2,4-triazol-5-yl)-1H-pyrazole

    • Field : Crystal Engineering
    • Application : This novel nitrogen-rich energetic material was synthesized for potential applications as metal-free detonating substances .
    • Method : The compound was synthesized via a one-step reaction from commercially available reagents .
    • Results : The detonation velocity and sensitivity of this compound are superior to those of RDX. It also exhibits great thermal stability, suggesting that it is a heat-resistant energetic material .

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Nitro compounds can be explosive under certain conditions, and both nitro compounds and amines can be harmful if ingested or inhaled.


Future Directions

Future research on this compound could involve studying its reactivity, investigating potential uses, and exploring its biological activity. If it shows promise as a drug, extensive testing would be needed to evaluate its safety and efficacy.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

[2-methyl-3,5-dinitro-4-(pentan-3-ylamino)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5/c1-4-10(5-2)14-12-11(15(18)19)6-9(7-17)8(3)13(12)16(20)21/h6,10,14,17H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPNNQHCFMKVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074741
Record name 3,5-Dinitro-4-((1-ethylpropyl)amino)-2-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanol, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl-

CAS RN

56750-76-6
Record name 4-[(1-Ethylpropyl)amino]-2-methyl-3,5-dinitrobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56750-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056750766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dinitro-4-((1-ethylpropyl)amino)-2-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)pendimethalin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5732HV5JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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